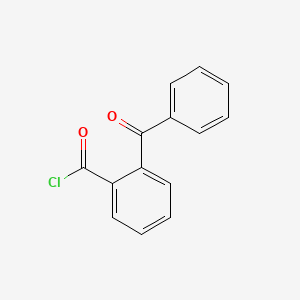

2-Benzoylbenzoyl chloride

Übersicht

Beschreibung

2-Benzoylbenzoyl chloride is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.67300 . It is also known by other synonyms such as benzoyl-benzoyl chloride, o-benzoylbenzoyl chloride, and Benzoylbenzoic chloride .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzoylbenzoyl chloride are not detailed in the sources, benzoyl chloride derivatives are known to be useful in improving small-molecule analysis in biological samples by LC–MS/MS .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylbenzoyl chloride are not fully detailed in the sources. The compound’s melting point, boiling point, and density are not specified .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of 2-Arylbenzothiazoles

Scientific Field

This application falls under the field of Synthetic and Medicinal Chemistry .

Summary of the Application

2-Benzoylbenzoyl chloride is used in the synthesis of 2-arylbenzothiazoles, a type of benzothiazole . Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry. Its derivatives and metal complexes possess a range of pharmacological properties and a high degree of structural diversity .

Methods of Application

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Results or Outcomes

This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Application 2: Derivatization of Biogenic Amines

Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

2-Benzoylbenzoyl chloride is used in a simple, economical, and reproducible benzoylation procedure developed for the derivatization of biogenic amines (BAs) prior to high-performance liquid chromatography determination .

Methods of Application

The significant factors affecting biogenic amine benzoylation yield were optimized by central composite design . The derivatized BAs were extracted from basic aqueous solutions by 2-undecanol for direct HPLC injection .

Results or Outcomes

The method showed good linearity (correlation coefficients > 0.997) and good recoveries (from 87.3 to 96.3%). The repeatability and reproducibility of the method were >4.6% and >6.7% respectively . Moreover, the detection limits of BAs were calculated between 0.02 and 0.09 μg ml −1 in non-alcoholic beers samples .

Application 3: Fabrication of Biologically Active Benzothiazole-Based Drugs

Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

2-Benzoylbenzoyl chloride is used in the fabrication of 2-arylbenzothiazoles, which are potent biologically active benzothiazole-based drugs . These drugs have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and more .

Methods of Application

The fabrication of these drugs involves different synthetic pathways . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .

Results or Outcomes

This research provides a current summary of the fabrication of 2-arylbenzothiazoles through different synthetic pathways. It is helpful for researchers and scientists working in this field to make more potent biologically active benzothiazole-based drugs .

Application 4: Green Chemistry Synthesis of Benzothiazole Compounds

Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

2-Benzoylbenzoyl chloride is used in the green chemistry synthesis of benzothiazole compounds . These compounds have high pharmaceutical and biological activity, making them important in biochemistry and medicinal chemistry .

Methods of Application

The synthesis of benzothiazole compounds involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Results or Outcomes

This review paper provides recent advances in the green chemistry synthesis of benzothiazole compounds . It anticipates the future development trend and prospect of the synthesis of benzothiazoles .

Safety And Hazards

Benzoyl chloride, a related compound, is known to be hazardous. It is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled . It is reasonable to assume that 2-Benzoylbenzoyl chloride may have similar hazards, but specific safety data for this compound is not provided in the sources.

Zukünftige Richtungen

Benzoyl chloride derivatization, which could potentially involve 2-Benzoylbenzoyl chloride, has been highlighted as a promising technique for improving small-molecule analysis in biological samples, with potential applications in metabolomics . Further improvements in LC and MS technology are expected to lead to better detection limits and increase the number of analytes observed in a single assay .

Eigenschaften

IUPAC Name |

2-benzoylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVTLOHDLKVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451358 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylbenzoyl chloride | |

CAS RN |

22103-85-1 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)